molecular formula C23H25NO5 B11379788 3-(3,4-dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3,4-dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11379788
M. Wt: 395.4 g/mol
InChI Key: IAQFGSRUWNQTAN-UHFFFAOYSA-N
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Description

3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the oxazinone ring: This step involves the reaction of the chromene intermediate with an appropriate amine and a carbonyl compound under controlled conditions to form the oxazinone ring.

    Functional group modifications:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazinone ring using reagents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity. Biology : It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets. Medicine : The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Industry : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    3,4-Dimethoxyphenylacetone: A related compound with similar functional groups but lacking the chromene and oxazinone rings.

    3,4-Dimethoxyphenethylamine: Another related compound with a simpler structure, used in the synthesis of various bioactive molecules.

Uniqueness: The uniqueness of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for the development of new molecules with diverse applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO5/c1-13-14(2)23(25)29-22-15(3)21-17(9-18(13)22)11-24(12-28-21)10-16-6-7-19(26-4)20(8-16)27-5/h6-9H,10-12H2,1-5H3

InChI Key

IAQFGSRUWNQTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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